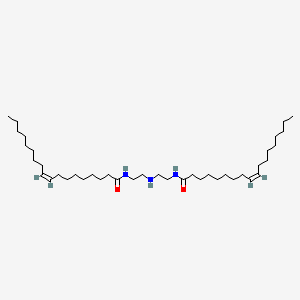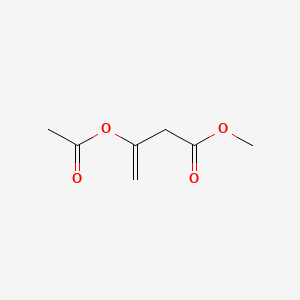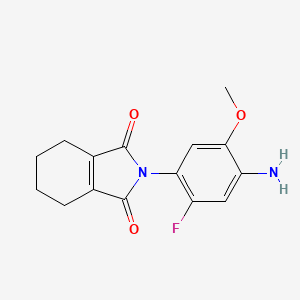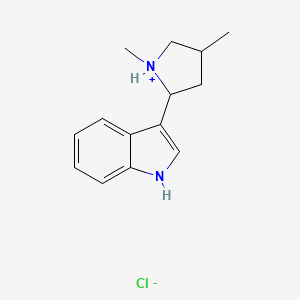
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide is a coordination compound that involves benzene-1,2,4,5-tetracarboxylate as the organic ligand and zirconium as the central metal ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide typically involves the solvothermal reaction of zirconium salts with benzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out in a solvent such as N,N′-dimethylacetamide at elevated temperatures . The reaction conditions, including temperature, pH, and the ratio of reactants, play a crucial role in determining the final structure of the coordination polymer .
Industrial Production Methods
Industrial production of this compound may involve similar solvothermal methods but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the selection of solvents and purification techniques is critical to ensure the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the benzene-1,2,4,5-tetracarboxylate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce new coordination compounds with different ligands .
Applications De Recherche Scientifique
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide has several scientific research applications:
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Mécanisme D'action
The mechanism by which benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide exerts its effects involves coordination interactions between the zirconium ion and the benzene-1,2,4,5-tetracarboxylate ligand. These interactions lead to the formation of a stable coordination polymer with unique structural properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: A precursor to the compound, used in the synthesis of various coordination polymers.
Zirconium-based coordination polymers: Similar compounds with different organic ligands, used in similar applications.
Uniqueness
Benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide is unique due to its specific combination of benzene-1,2,4,5-tetracarboxylate and zirconium, leading to distinct structural and functional properties. Its ability to form stable coordination polymers with high porosity and luminescent properties sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C60H17O56Zr6-11 |
|---|---|
Poids moléculaire |
2181.1 g/mol |
Nom IUPAC |
benzene-1,2,4,5-tetracarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/6C10H6O8.4H2O.4O.6Zr/c6*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;;;;;;;;;;;/h6*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-27 |
Clé InChI |
CSEXDJOTJBUAEZ-UHFFFAOYSA-A |
SMILES canonique |
[H+].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


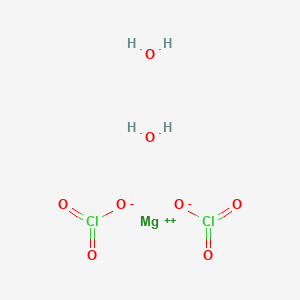
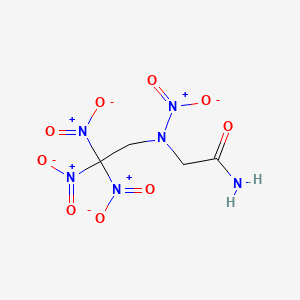
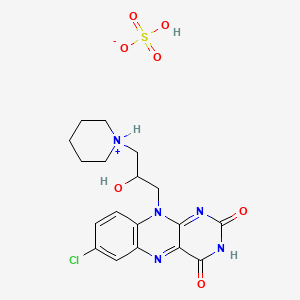

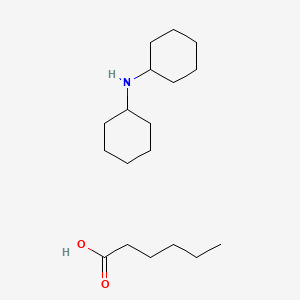

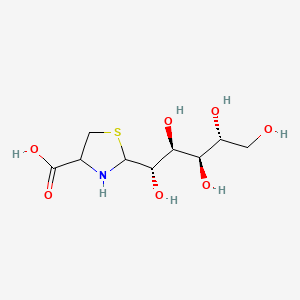

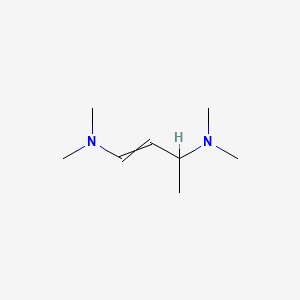
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
